(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Description
Synthesis Analysis
This compound is likely synthesized through a multi-step procedure . The structures of such compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of this compound is likely analyzed using techniques such as NMR and mass spectrometry . These techniques can provide detailed information about the compound’s molecular structure, including the positions of atoms and the types of chemical bonds.Chemical Reactions Analysis
The compound “(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is likely involved in various chemical reactions during its synthesis . The exact reactions would depend on the specific synthesis procedure used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. For example, the melting point of a similar compound was found to be between 102-104°C .Scientific Research Applications
- The synthesized derivatives exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions display attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans .
- The drug–peptide complex (formed by combining the compound with the cell-penetrating peptide octaarginine) shows distinctive modes of action, including faster killing kinetics, membrane pore formation in bacterial cells, and negligible hemolytic activity towards human red blood cells .
- Although not directly related to antibacterial properties, it’s worth noting that research on similar compounds has explored their anticancer potential. For instance, N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been evaluated for their anticancer effects in vitro .
- Researchers have employed this compound in various material science and biological studies. Details on synthesis methods, characterization, and biological assays can be found in relevant research articles .
- Thiazole derivatives, including those with a benzo[d]thiazol-2-yl moiety, have demonstrated cytotoxicity and antitumor effects. For instance, certain compounds exhibited potent effects against prostate cancer cell lines .
Antibacterial Activity
Anticancer Evaluation
Material and Methods
Cytotoxicity and Antitumor Activity
properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-23-13-5-3-6-14-16(13)19-18(25-14)21-10-8-20(9-11-21)17(22)15-7-4-12-24-15/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLFCOLJUIRGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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